1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane
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Overview
Description
1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane is a complex organic compound that features a piperazine ring substituted with a 2,6-dimethylphenyl group and a sulfonyl azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane is not well-documented. compounds with similar structures often interact with specific molecular targets, such as receptors or enzymes, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is known for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: Another compound with a similar piperazine structure, used in various research applications.
Uniqueness
1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane is unique due to its specific combination of a piperazine ring, a 2,6-dimethylphenyl group, and a sulfonyl azepane moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-16-8-7-9-17(2)18(16)19-12-14-21(15-13-19)24(22,23)20-10-5-3-4-6-11-20/h7-9H,3-6,10-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYPWSBKANVTRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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